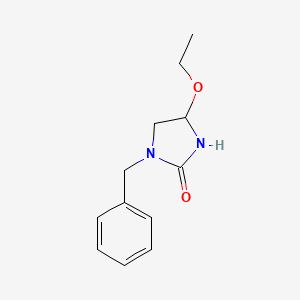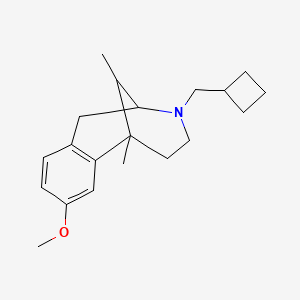
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a chlorinated benzyl group attached to the picolinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropicolinic acid and 3-chlorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through the formation of an ester intermediate, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropicolinic Acid: A precursor in the synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid.
3-Chlorobenzyl Alcohol: Another precursor used in the synthesis.
Picolinic Acid Derivatives: Other derivatives of picolinic acid with similar structures and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H9Cl2NO3 |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
4-chloro-5-[(3-chlorophenyl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-1-2-8(4-9)7-19-12-6-16-11(13(17)18)5-10(12)15/h1-6H,7H2,(H,17,18) |
Clave InChI |
LCDHJICQVGKQFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
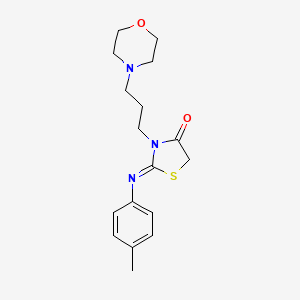

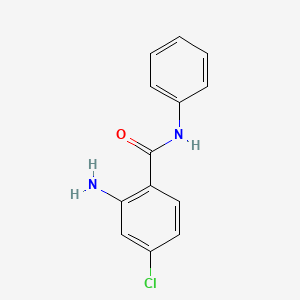
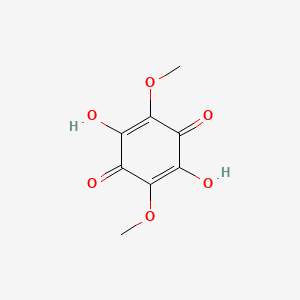
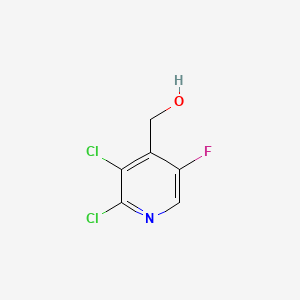
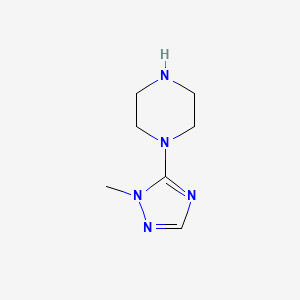
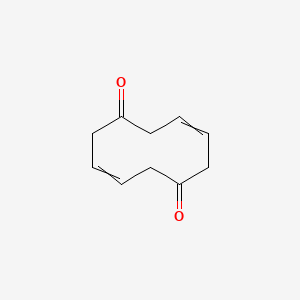
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
